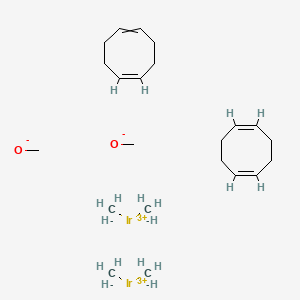

carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The term “Di-” is a prefix used in chemistry to denote the presence of two identical functional groups or atoms within a molecule. This prefix is commonly used in the nomenclature of various organic and inorganic compounds. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups. The presence of these groups significantly influences the chemical properties and reactivity of the compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of compounds with the “Di-” prefix often involves specific synthetic routes tailored to introduce the desired functional groups. For example, diols can be synthesized through the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate . Dicarboxylic acids can be prepared through the oxidation of alkenes or alkynes using strong oxidizing agents such as potassium permanganate or ozone .

Industrial Production Methods

Industrial production methods for these compounds vary depending on the specific compound. For instance, ethylene glycol (a diol) is industrially produced through the hydration of ethylene oxide . Adipic acid (a dicarboxylic acid) is produced through the oxidation of cyclohexanol and cyclohexanone with nitric acid .

Analyse Des Réactions Chimiques

Types of Reactions

Compounds with the “Di-” prefix undergo various types of chemical reactions, including:

Oxidation: Diols can be oxidized to form diketones or carboxylic acids.

Reduction: Dicarboxylic acids can be reduced to form diols or aldehydes.

Substitution: Diols can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, osmium tetroxide, and ozone.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and nickel for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific starting materials and reaction conditions. For example, the oxidation of ethylene glycol produces oxalic acid, while the reduction of adipic acid produces hexanediol .

Applications De Recherche Scientifique

Compounds with the “Di-” prefix have a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of compounds with the “Di-” prefix varies depending on the specific compound and its application. For example, diols can act as nucleophiles in substitution reactions, attacking electrophilic centers to form new bonds . Dicarboxylic acids can act as acids, donating protons in acid-base reactions or forming esters and amides through condensation reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to those with the “Di-” prefix include:

Monofunctional compounds: Compounds with only one functional group, such as alcohols and carboxylic acids.

Polyfunctional compounds: Compounds with more than two functional groups, such as triols and tricarboxylic acids.

Uniqueness

The uniqueness of compounds with the “Di-” prefix lies in their ability to form stable intermediates and products in various chemical reactions. For example, diols can form stable cyclic ethers through intramolecular reactions, while dicarboxylic acids can form stable cyclic anhydrides .

Propriétés

Formule moléculaire |

C22H42Ir2O2 |

|---|---|

Poids moléculaire |

723.0 g/mol |

Nom IUPAC |

carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate |

InChI |

InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3/b2-1-,8-7?;2-1-,8-7-;;;;;;;; |

Clé InChI |

LPGNNCVJKPMKNF-YOQAFICASA-N |

SMILES isomérique |

[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1C=CCC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir+3].[Ir+3] |

SMILES canonique |

[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)

![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)